molecular formula C4H4O3 B583572 Succinic anhydride-13C4 CAS No. 411220-47-8

Succinic anhydride-13C4

Cat. No.: B583572
CAS No.: 411220-47-8
M. Wt: 104.042
InChI Key: RINCXYDBBGOEEQ-JCDJMFQYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Succinic anhydride-13C4 is a carbon-13 labeled derivative of succinic anhydride. It is an organic compound with the molecular formula 13C4H4O3. This compound is used extensively in scientific research due to its isotopic labeling, which allows for detailed studies in various fields such as chemistry, biology, and medicine .

Scientific Research Applications

Succinic anhydride-13C4 is widely used in scientific research due to its isotopic labeling. Some of its applications include:

Mechanism of Action

The mechanism of action of Succinic anhydride-13C4 involves nucleophilic attack on the carbonyl and removal of the leaving group . It is also an essential component of the Krebs or citric acid cycle and serves as an electron donor in the production of fumaric acid and FADH2 .

It has a boiling point of 261 °C and a melting point of 118-120 °C (lit.) .

Safety and Hazards

Succinic anhydride-13C4 is harmful if swallowed and may cause severe skin burns and eye damage. It may also cause an allergic skin reaction and may cause allergy or asthma symptoms or breathing difficulties if inhaled .

Future Directions

Succinic anhydride can be considered a promising modifying agent for nanocellulose since it enables the introduction of aliphatic chains along with carboxylic end groups . This chemical structure is useful in the engineering of physical and chemical surface properties of cellulose nanomaterial .

Preparation Methods

Synthetic Routes and Reaction Conditions: In the laboratory, succinic anhydride-13C4 can be synthesized by the dehydration of succinic acid-13C4. This dehydration can be achieved using reagents such as acetyl chloride or phosphoryl chloride, or through thermal methods .

Industrial Production Methods: Industrially, this compound is prepared by the catalytic hydrogenation of maleic anhydride-13C4. This method involves the use of catalysts such as nickel on silica (Ni/SiO2) and specific reaction conditions to ensure high yield and purity .

Types of Reactions:

Common Reagents and Conditions:

    Hydrolysis: Water or aqueous solutions.

    Esterification: Alcohols (ROH) in the presence of acid catalysts.

    Acylation: Lewis acids such as aluminum chloride (AlCl3).

Major Products:

    Hydrolysis: Succinic acid-13C4.

    Esterification: Monoesters of succinic acid-13C4.

    Acylation: Various acylated products depending on the substrate used.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its isotopic labeling, which allows for detailed studies in various scientific fields. This labeling provides a distinct advantage in tracing and analyzing reaction mechanisms and metabolic pathways .

Properties

IUPAC Name

(2,3,4,5-13C4)oxolane-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4O3/c5-3-1-2-4(6)7-3/h1-2H2/i1+1,2+1,3+1,4+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RINCXYDBBGOEEQ-JCDJMFQYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH2]1[13CH2][13C](=O)O[13C]1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80745649
Record name (~13~C_4_)Oxolane-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80745649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

104.044 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

411220-47-8
Record name (~13~C_4_)Oxolane-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80745649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 411220-47-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.